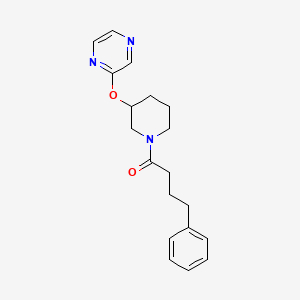
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves several steps, typically starting with the preparation of the piperidine ring. This can be achieved through various methods, including hydrogenation, cyclization, and cycloaddition reactions . Industrial production methods often involve the use of nanocatalysts such as cobalt, ruthenium, and nickel to facilitate the hydrogenation of pyridine derivatives .
化学反応の分析
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial research for the development of new materials and processes.
作用機序
The mechanism of action of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can be compared with other piperidine derivatives, such as 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one . While both compounds share a piperidine ring, their unique substituents confer different properties and applications. The presence of the pyrazin-2-yloxy group in this compound distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
生物活性
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (CAS No. 2034440-72-5) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O2, with a molecular weight of 325.4 g/mol. The compound features a phenyl group, a piperidine ring, and a pyrazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2034440-72-5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring allows binding to neurotransmitter receptors, potentially influencing neurotransmitter release and signaling pathways. This interaction may modulate cyclic nucleotide levels, particularly cAMP, which plays a vital role in various physiological processes including mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which are critical in regulating cellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling through pathways involving cAMP and cGMP.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Due to its potential modulation of neurotransmitter systems, it may exert antidepressant-like effects in animal models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Phosphodiesterase Inhibition
A study evaluated the phosphodiesterase inhibitory activity of this compound in vitro. The results indicated that the compound significantly increased cAMP levels in neuronal cell lines, suggesting its potential role in enhancing synaptic plasticity and memory functions .
Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death and improved cell viability compared to controls. The mechanism was linked to the modulation of oxidative stress markers .
Study 3: Antidepressant-Like Activity
In behavioral tests using rodents, administration of the compound demonstrated significant antidepressant-like effects, as evidenced by reductions in immobility time in the forced swim test. These effects were comparable to those observed with standard antidepressants .
Comparison with Similar Compounds
This compound can be compared to other piperidine derivatives regarding their biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains piperazine instead of piperidine | Antidepressant and anxiolytic effects |
| 4-(Pyrazin-2-yloxy)-piperidine | Focuses solely on piperidine and pyrazine | Moderate neuroprotective effects |
特性
IUPAC Name |
4-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(10-4-8-16-6-2-1-3-7-16)22-13-5-9-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRDFENWFDKJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













